N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide is a complex organic compound with the molecular formula C30H26N4O6 and a molecular weight of 538.565 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and nitro groups. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves several steps:
Starting Materials: The synthesis begins with 2-methyl-4-nitrobenzoic acid and 2-methylaniline.
Formation of Intermediate: The 2-methyl-4-nitrobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with 2-methylaniline to form 2-methyl(4-nitrobenzoyl)aniline.
Final Coupling: The intermediate is then coupled with N-(2-methylphenyl)-4-nitrobenzamide under specific conditions to yield the final product.
Chemical Reactions Analysis
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.
Scientific Research Applications
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of nitro groups on the reactivity of aromatic compounds.
Biology: Researchers use it to investigate the interactions of nitroaromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide can be compared with similar compounds such as:
N-[2-(Methylanilino)ethyl]-4-nitrobenzamide: This compound has a similar structure but lacks the additional nitro group and methylphenyl substitution, making it less reactive.
N-(2,2-Diphenylethyl)-4-nitrobenzamide: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its multiple nitro groups and complex aromatic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26N4O6 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
N-[2-(2-methyl-N-(4-nitrobenzoyl)anilino)ethyl]-N-(2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C30H26N4O6/c1-21-7-3-5-9-27(21)31(29(35)23-11-15-25(16-12-23)33(37)38)19-20-32(28-10-6-4-8-22(28)2)30(36)24-13-17-26(18-14-24)34(39)40/h3-18H,19-20H2,1-2H3 |
InChI Key |
SEBCWOZEPIPWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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